Isothipendyl

Vue d'ensemble

Description

L’isothipendyl est un antagoniste de l’histamine H1 de première génération, communément appelé antihistaminique. Il est principalement utilisé comme antiprurigineux, ce qui signifie qu’il aide à soulager les démangeaisons. L’this compound possède également des propriétés anticholinergiques, ce qui peut entraîner des effets secondaires tels que la somnolence. Il est souvent appliqué par voie topique pour traiter les démangeaisons associées aux piqûres d’insectes et autres réactions allergiques .

Applications De Recherche Scientifique

Isothipendyl has several scientific research applications, including:

Chemistry: It is used as a model compound in studying the behavior of antihistamines and their interactions with other chemicals.

Biology: this compound is used in research to understand the mechanisms of histamine receptors and their role in allergic reactions.

Medicine: It is studied for its potential therapeutic effects in treating allergic reactions and related conditions.

Industry: This compound is used in the formulation of topical creams and ointments for treating itching and other allergic symptoms

Mécanisme D'action

L’isothipendyl exerce ses effets en se liant sélectivement aux récepteurs de l’histamine H1. Cette liaison bloque l’action de l’histamine endogène, qui est responsable des symptômes allergiques tels que les démangeaisons et l’inflammation. En inhibant les effets de l’histamine, l’this compound procure un soulagement temporaire de ces symptômes. De plus, l’this compound a des effets sédatifs, anticholinergiques et anti-sérotoninergiques, qui contribuent à son profil pharmacologique global .

Analyse Biochimique

Biochemical Properties

Isothipendyl plays a significant role in biochemical reactions by competitively binding to histamine H1 receptors. This binding inhibits the pharmacological effects of histamines, providing temporary relief from symptoms such as itching and inflammation . The compound interacts with various biomolecules, including histamine H1 receptors, where it acts as an antagonist. Additionally, this compound exhibits anticholinergic and antiserotoninergic effects, interacting with cholinergic and serotonin receptors .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action prevents histamine from exerting its effects, thereby reducing allergic symptoms such as itching and swelling . The compound also affects cell signaling pathways by inhibiting the action of histamine, which is involved in inflammatory responses. Furthermore, this compound’s anticholinergic properties can impact cellular metabolism by interfering with acetylcholine signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the inhibition of histamine-induced symptoms . The compound’s anticholinergic and antiserotoninergic effects are mediated through its interactions with cholinergic and serotonin receptors, respectively . These interactions result in the inhibition of neurotransmitter activity, contributing to the compound’s sedative and antipruritic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its efficacy . Long-term studies have shown that this compound maintains its antipruritic effects over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s degradation products may have different biological activities, impacting its overall effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces itching and inflammation without causing significant adverse effects . At higher doses, this compound can induce toxic effects such as sedation and anticholinergic symptoms . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes responsible for its biotransformation. The compound undergoes hepatic metabolism, where it is converted into inactive metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall bioavailability . The compound’s metabolic pathways can affect its therapeutic efficacy and potential for drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by factors such as tissue permeability and blood flow, affecting its localization and accumulation in target tissues . These factors play a critical role in determining the compound’s therapeutic effectiveness and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with histamine H1 receptors . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential . Understanding the subcellular localization of this compound is essential for optimizing its use in clinical settings .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’isothipendyl peut être synthétisé par une série de réactions chimiques. Une méthode consiste à faire réagir la 1-azaphénothiazine avec l’hydrure de sodium et l’acétonitrile anhydre sous protection d’azote. Le mélange réactionnel est ensuite porté à reflux, et on ajoute de la 1-para-toluènesulfonyl-2-N,N-diméthylpropylamine. Le mélange est ensuite porté à reflux, refroidi et filtré pour obtenir le chlorhydrate d’this compound, qui est ensuite raffiné pour produire de l’this compound avec une pureté supérieure à 99% .

Méthodes de production industrielle

La production industrielle de l’this compound suit un processus similaire, mais à plus grande échelle. La méthode de réaction continue est utilisée, ce qui simplifie le processus et réduit l’investissement en équipement. Le rendement en this compound dans la production industrielle est généralement supérieur à 70% .

Analyse Des Réactions Chimiques

Types de réactions

L’isothipendyl subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier la structure de l’this compound, conduisant à différents dérivés.

Substitution : L’this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’this compound comprennent l’hydrure de sodium, l’acétonitrile anhydre et la 1-para-toluènesulfonyl-2-N,N-diméthylpropylamine. Les conditions de réaction impliquent souvent un reflux et le maintien de températures spécifiques pour garantir que les réactions souhaitées se produisent .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’this compound dépendent des conditions de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire différents dérivés oxydés, tandis que les réactions de substitution peuvent conduire à divers composés substitués.

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des antihistaminiques et leurs interactions avec d’autres produits chimiques.

Biologie : L’this compound est utilisé dans la recherche pour comprendre les mécanismes des récepteurs de l’histamine et leur rôle dans les réactions allergiques.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des réactions allergiques et des affections connexes.

Industrie : L’this compound est utilisé dans la formulation de crèmes et de pommades topiques pour traiter les démangeaisons et autres symptômes allergiques

Comparaison Avec Des Composés Similaires

L’isothipendyl est similaire à d’autres antihistaminiques de première génération, tels que la prométhazine et la prothipendyl. il possède des propriétés uniques qui le distinguent de ces composés :

Prométhazine : Comme l’this compound, la prométhazine est un antihistaminique aux effets sédatifs et anticholinergiques. la prométhazine est plus souvent utilisée pour ses propriétés antiémétiques et sédatives.

Prothipendyl : Le prothipendyl est un autre antihistaminique aux propriétés similaires à celles de l’this compound. Il est principalement utilisé pour ses effets sédatifs et antipsychotiques.

L’utilisation principale de l’this compound comme antiprurigineux et son affinité de liaison spécifique pour les récepteurs de l’histamine H1 en font un composé unique parmi ces composés similaires .

Propriétés

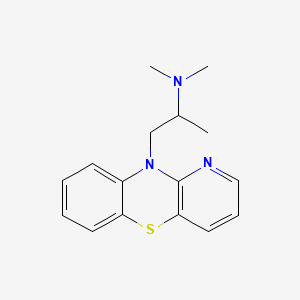

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBSDFFQWMKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048267 | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

482-15-5 | |

| Record name | Isothipendyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVZ7K9P0JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216 | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.